Technical Guide: Synthesis and Characterization of 5-Hydroxy Omeprazole Sodium Salt
Technical Guide: Synthesis and Characterization of 5-Hydroxy Omeprazole Sodium Salt
This technical guide details the synthesis, characterization, and handling of 5-Hydroxy Omeprazole Sodium Salt , a critical reference standard for phenotyping Cytochrome P450 2C19 (CYP2C19) activity.
Introduction & Metabolic Significance
5-Hydroxy Omeprazole (5-Hydroxymethylomeprazole) is the primary metabolite of the proton pump inhibitor Omeprazole, formed exclusively by CYP2C19 .[1][2] Unlike the sulfone metabolite (formed by CYP3A4), the formation rate of 5-hydroxy omeprazole serves as a direct in vivo probe for CYP2C19 enzymatic activity.
The Sodium Salt form (CAS: 1215629-45-0) is preferred for analytical standards due to its enhanced solubility in aqueous mobile phases and improved stability compared to the free acid/base forms, which are susceptible to acid-catalyzed degradation.[1][2]
Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolism of Omeprazole, highlighting the specificity of the 5-hydroxy pathway.
[3][4]
Retrosynthetic Analysis & Strategy
Direct hydroxylation of Omeprazole is chemically non-selective. The authoritative synthetic route (Striela et al., Arkivoc 2016) utilizes a convergent approach: coupling a functionalized pyridine intermediate with a benzimidazole thiol, followed by controlled oxidation.
Key Challenges:
-
Regioselectivity: Ensuring the hydroxyl group is exclusively on the 5-methyl of the pyridine ring.
-
Oxidation Control: Stopping oxidation at the sulfoxide stage without over-oxidizing to the sulfone.
-
Salt Formation: Stabilizing the acid-labile benzimidazole moiety.[1]
Detailed Synthesis Protocol
Phase 1: Preparation of the Pyridine Precursor
Note: If the specific precursor [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol is not commercially available, it is synthesized from 3,5-dimethyl-4-nitropyridine-N-oxide via sequential Boekelheide rearrangement and chlorination.[1][2]
Reagents:
-
Precursor: [6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methanol (Compound A )[1][2]
-
Reagent: 2-mercapto-5-methoxy-1H-benzimidazole (Compound B )[1][2][3]
-
Solvent: Ethanol (95%), Dichloromethane (DCM)[2]
-
Base: Sodium Hydroxide (NaOH) pellets (99%)[2]
Phase 2: Thioether Coupling
This step links the pyridine and benzimidazole rings via a sulfide bridge.
-
Dissolution: Dissolve 2-mercapto-5-methoxy-1H-benzimidazole (1.0 eq) in Ethanol (10 mL/g) containing NaOH (2.2 eq). Stir at room temperature until a clear solution forms.
-
Addition: Add the pyridine precursor A (1.0 eq) dissolved in a minimal amount of Ethanol dropwise to the reaction mixture.
-
Reflux: Heat the mixture to reflux (78°C) for 2–3 hours. Monitor reaction progress by TLC (DCM:MeOH 9:1).
-
Workup:
-
Cool to room temperature.[4]
-
Evaporate ethanol under reduced pressure.
-
Resuspend the residue in water and extract with DCM (3x).
-
Dry organic layer over anhydrous
and concentrate to yield the Sulfide Intermediate . -
Validation: Mass Spec should show M+H corresponding to the sulfide (approx. 345 Da).
-
Phase 3: Controlled Oxidation (Sulfoxide Formation)
This is the critical step. Over-oxidation produces the sulfone impurity.
-
Setup: Dissolve the Sulfide Intermediate (from Phase 2) in DCM/Methanol (10:1 ratio). Cool to -10°C using an ice-salt bath.
-
Oxidant Preparation: Prepare a solution of m-Chloroperbenzoic acid (m-CPBA) (0.95 eq—slight deficit to prevent over-oxidation) in DCM.
-
Addition: Add the m-CPBA solution dropwise over 45 minutes, maintaining temperature below -5°C.
-
Quenching: Stir for an additional 30 minutes. Quench with 10% aqueous
(Sodium Thiosulfate) and saturated . -
Isolation: Separate the organic layer, wash with brine, dry over
, and evaporate. -
Purification: Recrystallize from Acetonitrile/Water or purify via flash chromatography (DCM/MeOH gradient) to isolate 5-Hydroxy Omeprazole (Free Base) .
Phase 4: Sodium Salt Formation
Converting the free base to the sodium salt ensures stability and water solubility.
-
Stoichiometry: Dissolve the purified 5-Hydroxy Omeprazole (Free Base) in Methanol.
-
Salting: Add exactly 1.0 equivalent of NaOH (as a 1M methanolic solution). Stir for 30 minutes at room temperature.
-
Precipitation: Add the solution dropwise into a large volume of Diethyl Ether or Methyl tert-butyl ether (MTBE) under vigorous stirring. The sodium salt will precipitate as a white/off-white solid.[1][2]
-
Filtration: Filter under nitrogen atmosphere (hygroscopic). Wash with ether.
-
Drying: Dry in a vacuum desiccator over
for 24 hours.
Characterization & Validation
NMR Spectroscopy
The following data validates the structure of the Sodium Salt. Note the absence of the benzimidazole NH proton and the distinct shift of the pyridine methylene protons.
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment | Structural Logic |
| 1H | 8.25 | Singlet | Pyridine C2-H | Aromatic proton adjacent to Nitrogen.[1][2] |
| 1H | 7.50 | Doublet | Benzimidazole C4-H | Characteristic aromatic pattern.[1][2] |
| 1H | 6.85 | Doublet | Benzimidazole C7-H | Upfield due to methoxy donation.[1][2] |
| 1H | 4.72 | Singlet | Diastereotopic protons (chiral sulfur).[1][2] | |
| 1H | 4.60 | Singlet | Diagnostic Peak: Distinguishes from Omeprazole ( | |
| 1H | 3.82 | Singlet | Benzimidazole methoxy.[1][2][3] | |
| 1H | 3.70 | Singlet | Pyridine methoxy.[1][2] | |
| 1H | 2.15 | Singlet | Pyridine | Remaining methyl group on pyridine. |
Mass Spectrometry (LC-MS/MS)[1][2][8][9][10]
-
Instrument: Q-TOF or Triple Quad.
-
Ionization: ESI Positive Mode.
-
Precursor Ion: [M+H]+ = 362.12 m/z (Free Base Mass).
-
Sodium Adduct: [M+Na]+ = 384.10 m/z .
-
Key Fragment: 198 m/z (Benzimidazole moiety) and 164 m/z (Pyridine moiety with hydroxymethyl).
Stability Data
-
Solid State: Stable for >2 years at -20°C when stored under Argon.[1][2]
-
Solution State: Unstable in acidic media (pH < 7). Reconstitute in pH 8.0 phosphate buffer or 0.1M NaOH for analytical use.
References
-
Striela, R., et al. (2016).[5] "Total synthesis of 5-hydroxyomeprazole." Arkivoc, 2016(iii), 339-351.[5][6]
-
Abouir, K., et al. (2024).[7] "Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping." Journal of Chromatography B, 123962.[7]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46781846, 5-Hydroxy Omeprazole Sodium Salt.[1]
-
Santa Cruz Biotechnology. "5-Hydroxy Omeprazole Sodium Salt Product Data."
Sources
- 1. 5-Hydroxy Omeprazole Sodium Salt | C17H18N3NaO4S | CID 46781846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy Omeprazole-d3 Sodium Salt | C17H18N3NaO4S | CID 46781847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103204841B - Omeprazole sodium and preparation method - Google Patents [patents.google.com]
- 4. psecommunity.org [psecommunity.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stereoselective separation of omeprazole and 5-hydroxy-omeprazole using dried plasma spots and a heart-cutting 2D-LC approach for accurate CYP2C19 phenotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
